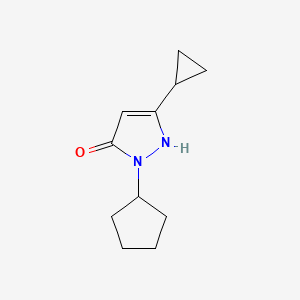

1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-7-10(8-5-6-8)12-13(11)9-3-1-2-4-9/h7-9,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCDTKVKRUSJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=C(N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, focusing on its antiproliferative effects and potential mechanisms of action.

The compound's chemical structure can be represented as follows:

where , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific molecular formula for this compound is with a CAS number of 1565860-66-3.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization reactions that form the pyrazole ring, followed by functional group modifications to introduce the cyclopentyl and cyclopropyl substituents.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| SGC-7901 (Gastric) | 0.076 - 0.12 | |

| A549 (Lung) | 0.076 - 0.12 | |

| HT-1080 (Fibrosarcoma) | 0.076 - 0.12 |

These values indicate that the compound exhibits potent antiproliferative effects, comparable to known chemotherapeutic agents like combretastatin A4 (CA4), which has an IC50 range of 0.016 - 0.035 µM in similar assays.

The mechanism through which this compound exerts its biological effects appears to be related to its interaction with microtubules. Studies have shown that it disrupts tubulin polymerization, leading to a breakdown of microtubule networks within treated cells. This disruption is crucial for its antiproliferative activity, as microtubules play a vital role in cell division.

Immunofluorescence studies demonstrated that cells treated with this compound showed significant alterations in microtubule organization compared to control groups, indicating that tubulin is a primary molecular target for this class of compounds .

Structure-Activity Relationships (SAR)

The SAR studies have indicated that modifications on the pyrazole ring and the substituents at positions 1 and 3 significantly affect biological activity. For instance:

- Substituent Variations : Compounds with larger or more polar groups at position C3 generally exhibited reduced activity.

This finding suggests that a balance between hydrophobicity and steric factors is critical for maintaining potency against cancer cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Study on Anticancer Effects : A comprehensive study evaluated multiple pyrazole derivatives, including this compound, showing that compounds with specific structural features had enhanced antiproliferative effects against various cancer types .

- Mechanistic Insights : Research focused on elucidating the binding interactions between pyrazole derivatives and tubulin revealed insights into how structural modifications could enhance or diminish activity .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a wide range of biological activities, making it a valuable candidate for drug development. Key areas of interest include:

Antimicrobial Activity

Research has shown that pyrazole derivatives, including 1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol, possess significant antimicrobial properties. Studies have reported effective inhibition against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL against these pathogens .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, compounds in this class have shown IC50 values indicating significant growth inhibition across multiple cancer types, including lung and ovarian cancers . For example, one study highlighted the effectiveness of a related pyrazole compound against A549 (lung carcinoma) cells with an IC50 value of 5.94 µM .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The structural characteristics of this compound may contribute to this activity by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Synthesis and Mechanism of Action

The synthesis of this compound involves various methodologies that enhance its yield and purity. Recent advancements focus on environmentally friendly synthetic routes that avoid hazardous reagents like methyl hydrazine, which have been traditionally used in pyrazole synthesis .

The mechanism of action for the pharmacological effects of this compound is believed to involve interaction with specific biological targets, including enzymes and receptors implicated in disease processes. For instance, some pyrazole derivatives act as inhibitors of tubulin polymerization, leading to cytotoxic effects in cancer cells .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Pyrazole Derivatives

*Estimated based on hydroxyl group acidity in similar pyrazoles.

Substituent Effects on Reactivity and Solubility

- Cyclopentyl vs. Cyclopropyl/Cyclobutyl Groups: Cyclopentyl (non-strained) substituents contribute to steric hindrance without significant ring strain, whereas cyclopropyl (highly strained) and cyclobutyl (moderately strained) groups may enhance reactivity in ring-opening or addition reactions . For example, the cyclopropyl group in the target compound could increase susceptibility to electrophilic attacks compared to the cyclobutyl analog in 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol.

- Hydroxyl vs. Hydroxymethyl/Amino Groups: The hydroxyl group at position 5 in the target compound and 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the hydroxymethyl group in (1-cyclopentyl-1H-pyrazol-5-yl)methanol (pKa ~14.35 vs. ~8–10 for the hydroxyl analog) . The amino group in 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine may confer basicity, enabling salt formation under acidic conditions.

- Heteroaromatic vs.

Preparation Methods

General Synthetic Approaches to Substituted Pyrazoles

Substituted pyrazoles, including 1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol, are typically synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their synthetic equivalents. The pyrazole ring is formed by nucleophilic attack of hydrazine derivatives on carbonyl precursors, followed by ring closure and aromatization steps.

Cyclocondensation of substituted hydrazines with 1,3-dicarbonyl compounds: This is the most common route, where hydrazine derivatives bearing cyclopropyl or cyclopentyl substituents react with diketones or ketoesters to afford pyrazole rings with desired substitutions.

1,3-Dipolar cycloaddition of diazocarbonyl compounds: This involves cycloaddition of diazo compounds with alkynes or alkenes catalyzed by metals such as zinc triflate, yielding pyrazole derivatives with good regioselectivity and yields up to 89%.

One-pot addition–cyclocondensation and oxidative aromatization: Chalcones and arylhydrazines undergo a one-pot reaction catalyzed by copper triflate and ionic liquids to give 1,3,5-trisubstituted pyrazoles in good yields (~82%) without requiring additional oxidants.

Specific Preparation of this compound

While direct literature specifically naming the exact compound "this compound" is limited, the synthesis can be inferred from closely related pyrazole derivatives such as 3-cyclopropyl-1H-pyrazol-5-amine hydrochloride and other cyclopropyl/cyclopentyl substituted pyrazoles.

Detailed Reaction Conditions and Catalysts

Catalysts: Copper triflate combined with ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) has been reported to efficiently catalyze cyclocondensation and oxidation steps in pyrazole synthesis, allowing catalyst reuse over multiple cycles without significant activity loss.

Solvents: Ethanol is commonly used for reflux cyclization. Ionic liquids are employed for catalysis and oxidation steps, enhancing reaction rates and yields.

Temperature: Reflux temperatures of 70-80°C optimize yield and purity.

Oxidation: Aromatization can occur in situ without additional oxidants or using mild oxidants such as air or copper salts.

Yield and Purity Optimization

Structural Characterization of the Product

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic pyrazole proton peaks around δ 6.8–7.1 ppm.

- Cyclopropyl methylene protons appear at δ 1.2–1.5 ppm.

- Cyclopentyl protons appear as multiplets in the δ 1.0–2.0 ppm range.

-

- N–H stretching at 3300–3400 cm⁻¹.

- C=N stretching around 1600 cm⁻¹ confirms pyrazole ring formation.

-

- Molecular ion peak consistent with molecular weight (~159-180 g/mol depending on substituents).

- Fragmentation patterns confirm cyclopropyl and cyclopentyl moieties.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation of substituted hydrazines with 1,3-dicarbonyls | Cyclopentyl ketone, cyclopropyl hydrazine | Cu(OTf)2 + [bmim]PF6 | Reflux EtOH, 70-80°C, 2-4 h | 60-75 | Common, scalable |

| 1,3-Dipolar cycloaddition of diazocarbonyls | Ethyl α-diazoacetate + substituted alkynes | Zn(OTf)2 | Room temp to reflux | ~89 | High regioselectivity |

| One-pot addition-cyclocondensation + oxidation | Chalcones + arylhydrazines | Cu(OTf)2 + ionic liquid | One-pot, mild | ~82 | No external oxidant needed |

Research Findings and Practical Considerations

The use of copper triflate and ionic liquids as catalysts offers environmentally benign and reusable catalyst systems, improving sustainability in pyrazole synthesis.

Reaction scalability is feasible by optimizing solvent volumes, catalyst loading, and temperature control, allowing batch sizes >10 g with consistent yields and purity.

Purification via recrystallization and chromatographic methods ensures removal of side products and unreacted starting materials, critical for downstream applications in medicinal chemistry.

Structural confirmation through combined NMR, IR, and MS techniques is essential for verifying substitution patterns, especially distinguishing cyclopentyl and cyclopropyl groups on the pyrazole ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.